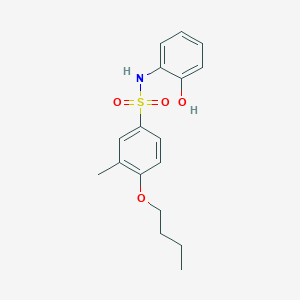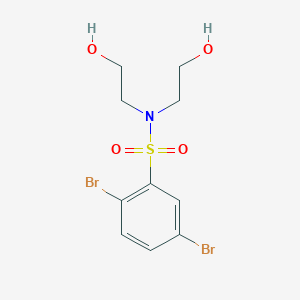
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide, also known as BHMS, is a sulfonamide derivative that exhibits a wide range of biological activities. BHMS is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response. 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has also been shown to reduce oxidative stress and improve insulin sensitivity in diabetic rats. In addition, 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide is also stable under physiological conditions and can be easily synthesized in large quantities. However, 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods for 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide. Another area of research is the investigation of 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide as a potential therapeutic agent for various diseases. Further studies are needed to elucidate the mechanism of action of 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide and to determine its safety and efficacy in vivo. In addition, the development of 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide analogs with improved pharmacological properties is an area of interest for future research.
Conclusion
In conclusion, 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications in various diseases. 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are needed to elucidate the mechanism of action of 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide and to determine its safety and efficacy in vivo.
Synthesemethoden
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide can be synthesized using a variety of methods. One of the most common methods is the reaction between 2-hydroxybenzenesulfonamide and 4-butoxy-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide as a white solid with a melting point of 179-181°C.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Produktname |
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C17H21NO4S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-3-4-11-22-17-10-9-14(12-13(17)2)23(20,21)18-15-7-5-6-8-16(15)19/h5-10,12,18-19H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
OYUOTPGMUYFWDG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O)C |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)

